molecular formula C26H31N3O4 B11173002 N-(4-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

N-(4-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11173002
M. Wt: 449.5 g/mol
InChI Key: OKZUXQDCRUQVBX-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a pyrrolidinone moiety, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone ring is synthesized separately and then coupled with the piperidine derivative.

    Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Aromatic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and aromatic substituents, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H31N3O4/c1-18-3-7-22(8-4-18)29-17-21(15-24(29)30)26(32)28-13-11-20(12-14-28)25(31)27-16-19-5-9-23(33-2)10-6-19/h3-10,20-21H,11-17H2,1-2H3,(H,27,31)

InChI Key

OKZUXQDCRUQVBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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